3-Benzoylcoumarin

Descripción general

Descripción

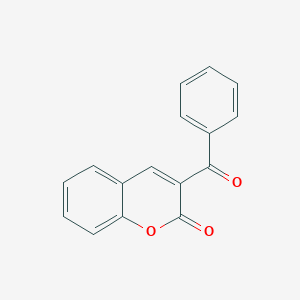

3-Benzoylcoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and applications in various fields. This compound, specifically, is characterized by the presence of a benzoyl group at the third position of the coumarin ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoylcoumarin can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehydes with phenylpropiolyl chloride under esterification conditions . This method yields 3-Benzoylcoumarins in moderate to good yields (31–83%). Another method involves the condensation of 2-hydroxybenzaldehydes with ethyl benzoylacetate in the presence of bases such as piperidine or pyrrolidine .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthesis process.

Análisis De Reacciones Químicas

Phosphine-Promoted Annulation with Alkynones

Functionalized 3-benzoylcoumarins undergo phosphine-controlled intermolecular annulation with alkynones to yield coumarin-fused cyclopentanones (Table 2) . The nucleophilicity of the phosphine dictates product selectivity:

Table 2: Phosphine-dependent product outcomes

| Phosphine | Product Class | Diastereoselectivity (dr) | Yield (%) |

|---|---|---|---|

| PPh₃ | Spiro[4.5]decan-1-one | >20:1 | 72 |

| PBu₃ | Dihydrofuran-fused cyclopentanone | >20:1 | 68 |

Mechanistic pathway:

-

Phosphine initiates nucleophilic attack at the alkynone’s β-carbon.

-

Conjugate addition forms a zwitterionic intermediate.

-

Intramolecular cyclization generates the fused cyclopentanone .

Ultrasound-Assisted Knoevenagel Condensation

3-Benzoylcoumarin derivatives were synthesized via ultrasound irradiation, significantly reducing reaction times compared to conventional methods (Table 3) .

Table 3: Ultrasound vs. conventional synthesis

| Substrate Pair | Ultrasound Time (min) | Conventional Time (h) | Yield (%) |

|---|---|---|---|

| Salicylaldehyde + Phenyl acetyl chloride | 15 | 3 | 89 |

| 5-Bromosalicylaldehyde + 2,5-Dinitrophenyl acetyl chloride | 20 | 4 | 76 |

Key advantages:

Biological Activity and Further Functionalization

This compound hybrids exhibit pharmacological potential. For example:

-

NO-donor hybrids : Compound 3 (4-fluorobenzyl derivative) showed IC₅₀ values of 0.5–143 nM against drug-resistant cancers .

-

MAO-B inhibitors : Introduction of a 3-methyl-7-(3-chlorobenzyloxy) group enhanced selectivity (SI = 2500) for MAO-B over MAO-A .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of 3-benzoylcoumarin derivatives as anticancer agents. For instance, a series of benzylidene coumarin derivatives demonstrated significant cytotoxicity against human cancer cell lines such as PC-3 (prostate cancer) and MDA-MB-231 (breast cancer). Notably, compound 5 exhibited an IC50 value of 3.56 µM against PC-3 cells, outperforming standard treatments like erlotinib . The structure-activity relationship (SAR) analysis indicated that modifications at the hydrazone moiety significantly influenced the cytotoxicity, with certain substitutions yielding enhanced activity.

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. A study assessed the antibacterial activity of various this compound derivatives against standard strains of E. coli and S. aureus. The results indicated that while most compounds showed minimal activity alone, some exhibited synergistic effects when combined with antibiotics under blue LED light exposure, reducing the minimum inhibitory concentration (MIC) significantly for certain resistant strains .

Photobiological Applications

2.1 Photodynamic Therapy (PDT)

The photobiological properties of this compound derivatives make them suitable candidates for photodynamic therapy. The ability to modulate their activity through light exposure enhances their therapeutic potential against resistant bacterial strains. In particular, the combination of these compounds with blue LED light has shown promise in increasing their antibacterial effectiveness, suggesting a novel approach to combat antibiotic resistance .

Optoelectronic Applications

3.1 Semiconductor Properties

Research has demonstrated that this compound exhibits semiconductor behavior, making it a candidate for use in optoelectronic devices such as diodes and sensors. A study focused on its optical properties revealed that the compound could be utilized in various applications due to its favorable electronic characteristics . The findings suggest that by manipulating solvent environments and concentrations, the optoelectronic properties can be optimized for specific applications.

Summary of Key Findings

Mecanismo De Acción

3-Benzoylcoumarin can be compared with other coumarin derivatives, such as:

7-Hydroxycoumarin: Known for its anticoagulant properties.

4-Methylcoumarin: Exhibits antimicrobial and antioxidant activities.

Coumarin-3-carbaldehyde: Used in the synthesis of various organic compounds.

Uniqueness: this compound stands out due to its benzoyl group at the third position, which imparts unique chemical reactivity and biological activity. This structural modification enhances its potential as a therapeutic agent and a versatile reagent in organic synthesis.

Comparación Con Compuestos Similares

- 7-Hydroxycoumarin

- 4-Methylcoumarin

- Coumarin-3-carbaldehyde

- 3-Aroylcoumarins

- 3-Carboethoxycoumarin

Actividad Biológica

3-Benzoylcoumarin, a derivative of coumarin, has garnered attention for its diverse biological activities, particularly in anticancer and neuroprotective applications. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on recent research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the Knoevenagel reaction, which combines salicylaldehyde with benzoylacetate. This reaction typically yields high purity and yield rates (85-97%) for the methoxy derivatives, which can be further hydrolyzed to obtain hydroxy-3-benzoylcoumarins .

Anticancer Activity

Numerous studies have demonstrated the potent anticancer properties of this compound and its derivatives. For instance, compounds derived from this compound exhibited significant cytotoxicity against various cancer cell lines, including prostate cancer (PC-3) and breast cancer (MDA-MB-231) cells. The IC50 values for these compounds ranged from 3.56 µM to 10.22 µM against PC-3 cells, indicating strong potential as anticancer agents .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4a | PC-3 | 10.22 | EGFR inhibition |

| 4b | PC-3 | 3.56 | Dual targeting of EGFR/PI3K/Akt/m-TOR pathway |

| 4c | MDA-MB-231 | 8.5 | EGFR inhibition |

| 5 | PC-3 | 0.1812 | PI3Kβ inhibition |

The mechanism underlying these activities often involves the inhibition of key signaling pathways such as EGFR and PI3K/Akt/m-TOR, which are crucial for cancer cell proliferation and survival .

Neuroprotective Activity

Research has indicated that certain derivatives of this compound exhibit monoamine oxidase (MAO) inhibitory activity, which is significant for neuroprotection in conditions like Parkinson's disease. Compounds have shown varying degrees of MAO-B inhibition, suggesting their potential in slowing disease progression .

Table 2: MAO Inhibition Data for this compound Derivatives

| Compound | MAO-B Inhibition (%) |

|---|---|

| C55a | 70 |

| C55b | 65 |

| C55c | 80 |

Case Studies and Research Findings

- Cytotoxicity Study : A study evaluated several benzylidene coumarin derivatives for their cytotoxic effects on cancer cell lines. Among them, compound 5 not only showed high cytotoxic activity but also demonstrated dual inhibitory effects on both EGFR and PI3Kβ pathways, highlighting its potential as a therapeutic agent against cancer .

- Neuroprotection Research : Another study focused on the neuroprotective effects of hydroxy-3-benzoylcoumarins. It was found that these compounds could significantly inhibit MAO-B activity, providing a basis for their use in treating neurodegenerative diseases like Parkinson's .

Propiedades

IUPAC Name |

3-benzoylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O3/c17-15(11-6-2-1-3-7-11)13-10-12-8-4-5-9-14(12)19-16(13)18/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBMPRKJYKSRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075144 | |

| Record name | 3-Benzoylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1846-74-8 | |

| Record name | 3-Benzoyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1846-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzoylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001846748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzoylcoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzoylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BENZOYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF9P5UO8IN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for 3-benzoylcoumarin?

A1: this compound can be synthesized through various methods. One approach involves the reaction of 2-hydroxybenzaldehydes with phenylpropiolyl chloride under esterification conditions [, ]. Another method utilizes a Lewis acid-catalyzed Michael addition of thiophenes to 3-benzoylcoumarins followed by an oxidation step [, ].

Q2: How does the structure of this compound influence its reactivity with diazoalkanes?

A2: The presence of the benzoyl group at the 3-position of coumarin significantly influences its reactivity with diazoalkanes. Studies indicate that while 3-ethoxycarbonylcoumarin reacts slowly with diazoethane primarily yielding the 4-ethyl derivative, this compound reacts faster, leading to a mixture of 4-ethyl derivative and a ring-expanded oxepin derivative []. This suggests that the benzoyl group promotes ring expansion to some extent.

Q3: Can you elaborate on the ring expansion reactions observed with this compound?

A3: this compound can undergo ring expansion reactions with diazoalkanes. For example, reaction with diazoethane yields a mixture of products including a ring-expanded oxepin derivative []. Interestingly, the use of bulkier diazoalkanes like 2-diazopropane can lead to the formation of cyclopropane derivatives instead of ring expansion, highlighting the influence of steric factors on the reaction pathway [].

Q4: How do different substituents at the 3-position of coumarin compare in promoting ring expansion with diazoethane?

A4: Research suggests that the acetyl group is a more effective activating group than benzoyl for inducing ring homologation with diazoethane []. While 3-acetylcoumarin readily undergoes ring expansion to form oxepin and oxocin derivatives, this compound primarily yields the 4-ethyl derivative with a smaller proportion of the ring-expanded product.

Q5: What spectroscopic data is available to characterize this compound?

A5: While the provided abstracts do not delve into detailed spectroscopic characterization, this compound can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. These methods provide information about the compound's structure, functional groups, and electronic environment. Additionally, UV-Vis spectroscopy can offer insights into the electronic transitions within the molecule, which can be linked to its photophysical properties [].

Q6: Are there any studies investigating the antimicrobial properties of this compound derivatives?

A6: Yes, some studies have explored the antimicrobial potential of this compound derivatives. For instance, a study investigated the photobiological effects of eugenol-derived this compound in combination with LED lights against multidrug-resistant microorganisms []. The results showed promising synergistic effects with certain antibiotics, suggesting potential applications in combating antibiotic resistance.

Q7: Has this compound been investigated for other biological activities?

A7: While the provided abstracts focus primarily on synthetic aspects and ring expansion reactions, other research indicates that this compound derivatives have been investigated for their potential monoamine oxidase (MAO) inhibitory activity []. MAO inhibitors are a class of drugs used to treat depression and Parkinson's disease, highlighting the potential therapeutic relevance of exploring the biological activities of this compound and its analogs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.